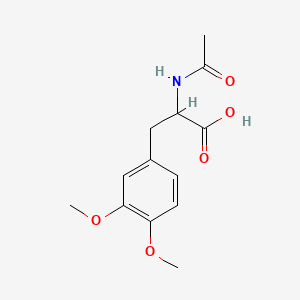

2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid

Description

Properties

IUPAC Name |

2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJLVVKXGZXTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950033 | |

| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27313-65-1, 33043-37-7 | |

| Record name | N-Acetyl-3-methoxy-O-methyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27313-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Hydroxyethylidene)-3-methoxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 33043-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

This guide provides a comprehensive overview of the synthesis and characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a substituted N-acetylated amino acid with potential applications in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible in a standard laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

This compound is a derivative of phenylalanine, featuring a dimethoxy-substituted benzene ring. This substitution pattern is found in numerous biologically active molecules, and the N-acetyl group can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of this and related compounds is of significant interest for the exploration of new therapeutic agents.

The synthetic route detailed in this guide follows the principles of the classical Erlenmeyer-Plöchl synthesis, a robust and well-established method for the preparation of α-amino acids.[1][2][3] This multi-step process involves the formation of an azlactone intermediate, followed by hydrolysis and reduction to yield the final saturated N-acetylated amino acid. The choice of this synthetic pathway is based on its reliability, the accessibility of the starting materials, and the ability to generate the target molecule with high purity.

Synthetic Pathway Overview

The synthesis of this compound is accomplished in a three-step sequence, commencing with commercially available starting materials. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one

This initial step involves the condensation of 3,4-dimethoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, typically sodium acetate. The acetic anhydride serves as both a dehydrating agent and a solvent, facilitating the formation of the azlactone ring.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), N-acetylglycine (1.1 equivalents), and anhydrous sodium acetate (1 equivalent).

-

To this mixture, add acetic anhydride (3 equivalents).

-

Heat the reaction mixture with stirring in an oil bath at 100-110 °C for 2-3 hours. The mixture will initially be a slurry and should become a clear, colored solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride. This step should be performed in a fume hood as it is exothermic.

-

Cool the mixture in an ice bath to induce crystallization of the azlactone product.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining salts.

-

Dry the product under vacuum to yield the crude 4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 2: Synthesis of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid

The azlactone intermediate is then hydrolyzed to the corresponding α,β-unsaturated N-acetylamino acid. This is typically achieved by treatment with a mild aqueous base, which opens the lactone ring.

Protocol:

-

Suspend the 4-(3,4-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one (1 equivalent) in a solution of aqueous sodium hydroxide (e.g., 1-2 M) or sodium carbonate.

-

Heat the mixture with stirring. The solid should dissolve as the hydrolysis proceeds. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-2 hours), cool the solution in an ice bath.

-

Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

The product, 2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative to yield the target saturated propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Protocol:

-

Dissolve the 2-acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a hydrogenation flask.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Mechanistic Insights: The Erlenmeyer-Plöchl Reaction

The cornerstone of this synthesis is the Erlenmeyer-Plöchl reaction, which proceeds through a fascinating and well-studied mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Key steps in the mechanism of the Erlenmeyer-Plöchl reaction.

The reaction is initiated by the formation of an enolate from N-acetylglycine, facilitated by the sodium acetate base. This enolate then undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The methylene group of this oxazolone is sufficiently acidic to be deprotonated, and the resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the 3,4-dimethoxybenzaldehyde in an aldol-type condensation. Subsequent dehydration of the aldol adduct yields the final, stable azlactone product.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₇NO₅ |

| Molecular Weight | 267.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in methanol, ethanol, and aqueous base. Sparingly soluble in water. |

Spectroscopic Data (Predicted)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): 1.9-2.1 (s, 3H, -COCH₃), 2.8-3.1 (m, 2H, -CH₂-), 3.8-3.9 (s, 6H, 2 x -OCH₃), 4.5-4.7 (m, 1H, -CH-), 6.7-6.9 (m, 3H, Ar-H), 7.5-8.0 (d, 1H, -NH-), 10-12 (br s, 1H, -COOH) |

| ¹³C NMR | δ (ppm): 22-24 (-COCH₃), 35-38 (-CH₂-), 53-56 (-CH-), 55-57 (-OCH₃), 111-113 (Ar-C), 120-122 (Ar-C), 128-130 (Ar-C), 147-149 (Ar-C-O), 148-150 (Ar-C-O), 169-171 (-NHCO-), 173-175 (-COOH) |

| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H stretch), 2800-3300 (O-H stretch of COOH), 1700-1720 (C=O stretch of COOH), 1640-1660 (C=O stretch of amide I), 1540-1560 (N-H bend of amide II), 1250-1270 & 1020-1040 (C-O stretch of ethers) |

| Mass Spec (ESI-) | m/z: 266.1 [M-H]⁻ |

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The Erlenmeyer-Plöchl synthesis provides an efficient means of accessing the key azlactone intermediate, which can be readily converted to the final product through hydrolysis and reduction. The provided protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel amino acid derivatives for potential applications in drug discovery and development. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.

References

-

Kanmera, T., Lee, S., Aoyagi, H., & Izumiya, N. (1980). Cyclic peptides. IX. Asymmetric hydrogenation of alpha, beta-dehydroamino acid residue in cyclodipeptides and preparation of optically pure alpha-amino acids. International Journal of Peptide and Protein Research, 16(4), 280–290. [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

J-GLOBAL. (n.d.). N-Acetyl-α-methyl-3,4-dimethoxy-L-phenylalanine p-menthane-3-yl ester. Japan Science and Technology Agency. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. [Link]

-

BYU ScholarsArchive. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Applications. [Link]

-

Wang, Z. (2010). Erlenmeyer-Plöchl Azlactone Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

-

Shivaji College. (n.d.). Preparation of Amino acids: The Azlactone Synthesis. [Link]

-

Gelpke, A. S. (n.d.). The enantioselective hydrogenation of N-acyl dehydroamino acids. [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Stawikowski, M., & Fields, G. B. (2012). α,β-Dehydroamino acids in naturally occurring peptides. Bioorganic & medicinal chemistry, 20(14), 4135–4153. [Link]

-

Wiley Online Library. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). [Link]

-

Dempsey, D. R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 805995. [Link]

Sources

Physicochemical properties of N-acetyl-3,4-dimethoxyphenylalanine

An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-3,4-dimethoxyphenylalanine

Introduction

N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the crucial amino acid L-DOPA (3,4-dihydroxyphenylalanine), a cornerstone in the management of Parkinson's disease. The modification of L-DOPA, in this case through N-acetylation and O-methylation, fundamentally alters its physicochemical properties, which in turn dictates its behavior in biological and chemical systems. Understanding these properties is paramount for researchers in medicinal chemistry, pharmacology, and drug development, as they influence everything from solubility and stability to membrane permeability and suitability for analytical quantification.

This guide provides a detailed exploration of the essential physicochemical characteristics of N-acetyl-3,4-dimethoxyphenylalanine. Moving beyond a simple data sheet, we delve into the causality behind these properties, present robust protocols for their experimental determination, and discuss their direct implications for scientific research and pharmaceutical applications. The methodologies described herein are designed as self-validating systems, providing a framework for generating reliable and reproducible data.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.

-

IUPAC Name: (2S)-2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

-

Common Synonyms: (S)-N-Acetyl-3,4-dimethoxyphenylalanine; N-Acetyl-3-(3,4-dimethoxyphenyl)-L-alanine

-

CAS Number: 33043-37-7 (for the R-isomer, a stereoisomer)[1][2]; 27313-65-1 (for the racemic R,S mixture)[]

The structure consists of a phenylalanine backbone with two key modifications: an acetyl group on the alpha-amino nitrogen and two methyl groups on the catechol hydroxyls of the phenyl ring. These modifications significantly impact its properties compared to the parent L-DOPA molecule by increasing lipophilicity and removing the acidic protons of the hydroxyl groups.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound dictate its handling, formulation, and interaction with other substances. The following table summarizes the key properties of N-acetyl-3,4-dimethoxyphenylalanine.

| Property | Value / Expected Range | Significance in Drug Development | Source |

| Appearance | White to off-white powder or crystalline solid. | Influences handling, formulation (e.g., for tableting), and initial purity assessment. | [5] |

| Melting Point | 150-152 °C (for the R-isomer) | A sharp melting point is a primary indicator of purity. It is critical for quality control and stability assessments at different temperatures. | [1] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; slightly soluble in alcohols like ethanol and methanol; low solubility in non-polar solvents and water. | Directly impacts bioavailability. Poor aqueous solubility can hinder absorption and requires specialized formulation strategies. | [6] |

| pKa (Predicted) | Carboxylic Acid (COOH): ~3.5 - 4.5 | Governs the ionization state of the molecule at different physiological pH values, which affects solubility, absorption, and interaction with biological targets. | |

| LogP (Predicted) | ~1.0 - 2.0 | Indicates the lipophilicity or hydrophobicity of the molecule. A key predictor of membrane permeability, protein binding, and metabolic stability. | [4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of N-acetyl-3,4-dimethoxyphenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include:

-

A singlet around 2.0 ppm for the acetyl (CH₃) protons.

-

Two singlets for the two methoxy (OCH₃) groups on the aromatic ring, likely between 3.7 and 3.9 ppm.

-

Multiplets for the diastereotopic methylene protons (-CH₂-) and the alpha-proton (-CH-).

-

Signals in the aromatic region (6.5-7.0 ppm) corresponding to the protons on the 1,2,4-trisubstituted benzene ring.

-

A doublet for the amide proton (N-H), which may be broad and exchangeable with D₂O.

-

-

¹³C NMR: Key expected resonances include:

-

A signal for the acetyl methyl carbon (~23 ppm).

-

Signals for the methoxy carbons (~56 ppm).

-

Signals for the aliphatic carbons (CH and CH₂) in the 35-60 ppm range.

-

Aromatic carbon signals between 110 and 150 ppm.

-

Two carbonyl carbon signals: one for the amide (~170-172 ppm) and one for the carboxylic acid (~174-176 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

C=O Stretches: Two distinct and strong carbonyl peaks are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide I band around 1640-1660 cm⁻¹.[7]

-

C-O Stretches: Strong bands in the 1200-1300 cm⁻¹ region are indicative of the aryl-alkyl ether linkages of the methoxy groups.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily related to the aromatic system. The dimethoxy-substituted benzene ring is expected to show characteristic absorption maxima (λ_max) in the ultraviolet region, typically between 260 and 280 nm. This property is highly useful for quantitative analysis using techniques like HPLC with a UV detector.

Analytical Methodologies and Experimental Protocols

The accurate determination of physicochemical properties requires robust and validated analytical methods.

Workflow for Solubility Determination

The Shake-Flask method is the gold standard for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: HPLC-UV Quantification for Solubility

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector set to the λ_max of the compound.

-

Calibration Curve:

-

Prepare a stock solution of N-acetyl-3,4-dimethoxyphenylalanine of known concentration in a suitable solvent (e.g., methanol).

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Inject each standard and record the peak area from the chromatogram.

-

Plot peak area versus concentration and perform a linear regression. The R² value must be >0.99 for the curve to be considered valid.

-

-

Sample Analysis:

-

Prepare the saturated solution supernatant as described in the workflow diagram.

-

Inject the diluted sample into the HPLC system.

-

Determine the peak area for the analyte.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

-

Purity Assessment by HPLC

Purity is a critical parameter, typically assessed by HPLC.

-

Method: A gradient HPLC method is often employed to ensure the separation of the main compound from any potential impurities related to synthesis or degradation.

-

Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).

-

Gradient: The run would start with a high percentage of the aqueous phase and gradually increase the organic phase percentage to elute any more lipophilic impurities.

-

Detection: A UV detector is standard. For more rigorous identification of impurities, a mass spectrometer (LC-MS) can be used.[8]

-

Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Implications in Research and Drug Development

The physicochemical properties of N-acetyl-3,4-dimethoxyphenylalanine are not merely academic; they have profound practical consequences.

Caption: Structure-Property Relationships.

-

Improved Stability: The methylation of the catechol hydroxyl groups is a critical modification. Catechols, like those in L-DOPA, are highly susceptible to oxidation. The methoxy groups protect the aromatic ring, significantly increasing the compound's chemical stability and shelf-life, a vital attribute for an active pharmaceutical ingredient (API).

-

Enhanced Permeability: Compared to L-DOPA, the N-acetylation and O-methylation increase the molecule's lipophilicity (higher LogP). This change is expected to improve its ability to cross biological membranes, including potentially the blood-brain barrier, which is a key challenge in the delivery of neurological drugs.

-

Prodrug Potential: The modifications (acetylation and methylation) can be designed to be cleaved by enzymes in the body (e.g., amidases and demethylases), releasing a more active metabolite. This makes N-acetyl-3,4-dimethoxyphenylalanine a candidate for investigation as a prodrug, potentially offering a modified pharmacokinetic profile compared to L-DOPA.[9]

-

Use in Synthesis: This compound serves as a valuable building block in the synthesis of more complex molecules. Its defined stereochemistry and protected functional groups make it an ideal intermediate for peptide synthesis or the creation of libraries of novel compounds for screening.[][10]

Conclusion

N-acetyl-3,4-dimethoxyphenylalanine possesses a distinct set of physicochemical properties that differentiate it from its parent compound, L-DOPA, and position it as a molecule of significant interest for pharmaceutical research. Its enhanced stability and lipophilicity are direct consequences of its structural modifications. A thorough characterization, using robust analytical methodologies as outlined in this guide, is the essential first step for any researcher or drug developer aiming to unlock its full potential, whether as a novel therapeutic agent, a prodrug, or a key synthetic intermediate.

References

- Vertex AI Search, (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE synthesis - chemicalbook.

- PubChem, N-acetyl-3-methoxy-4-acetoxyphenylalanine | C14H17NO6 | CID 7056890.

- BOC Sciences, CAS 27313-65-1 (R,S)-N-Acetyl-3,4-dimethoxyphenylalanine.

- PrepChem.com, Synthesis of N-acetyl-3,4-dihydroxy-L-phenylalanine.

- ChemicalBook, N-ACETYL-3-IODO-4-(4-METHOXYPHENOXY)-L-PHENYLALANINE AMIDE synthesis.

- PubChemLite, (r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate.

- ChemicalBook, (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE CAS#: 33043-37-7.

- PrepChem.com, Synthesis of N-acetyl-3-(4-hydroxy-3-methoxyphenyl)-alanine acetate.

- ResearchGate, Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase.

- J-Global, N-Acetyl-α-methyl-3,4-dimethoxy-L-phenylalanine p-menthane-3-yl ester.

- PubMed, N-acetyl-L-methionyl-L-Dopa-methyl Ester as a Dual Acting Drug That Relieves L-Dopa-induced Oxidative Toxicity.

- MDPI, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Cayman Chemical, PRODUCT INFORMATION - N-Acetyl-L-phenylalanine.

- Thermo Fisher Scientific, N-Acetyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals.

- SciELO South Africa, Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - ...

- TargetMol, N-Acetyl-L-phenylalanine | Endogenous Metabolite.

- LabSolu, (R)-N-Acetyl-3,4-Dimethoxyphenylalanine.

- King-Pharm, (R,S)-N-Acetyl-3,4-dimethoxy phenylalanine [27313-65-1].

- Sigma-Aldrich, N-Acetyl- L -phenylalanine ReagentPlus, 99 2018-61-3.

- PubMed, N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812.

- Google Patents, CN1951906A - L-dopa methyl ester hydrochloride synthesis and purification method.

- Google Patents, CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride.

- ResearchGate, N-Acetyl-l-phenylalanine | Request PDF.

- Google Patents, CN104945270B - A kind of synthetic method of L-dopa methyl ester hydrochloride.

- NIH, Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC.

- ResearchGate, Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl).

- PubMed Central, Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.

- HMDB, Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512).

- SpectraBase, N-Acetyl-3,4-dihydroxy-L-phenylalanine - Optional[13C NMR] - Chemical Shifts.

- PubChem, (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184.

Sources

- 1. (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE CAS#: 33043-37-7 [amp.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 4. PubChemLite - (r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate (C13H17NO5) [pubchemlite.lcsb.uni.lu]

- 5. N-Acetyl-L-phenylalanine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-乙酰基-L苯丙氨酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives

Introduction: A Promising Scaffold for Neurological and Inflammatory Disorders

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be tailored to address a range of therapeutic targets is of paramount importance. The 2-acetamido-3-arylpropanoic acid framework has emerged as a privileged structure, most notably represented by the approved anti-epileptic drug Lacosamide. This guide delves into the therapeutic potential of a specific, yet underexplored, subset of this class: 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid derivatives .

The rationale for focusing on the 3,4-dimethoxyphenyl moiety is twofold. Firstly, this substitution pattern is prevalent in numerous biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic and pharmacodynamic properties. Secondly, the electronic and steric nature of the dimethoxy substituents offers a unique modulation of the aryl ring, which is anticipated to influence the compound's interaction with biological targets, potentially leading to novel activity profiles in comparison to existing analogs.

This technical guide will provide a comprehensive overview of the synthesis, proposed biological activities, and detailed experimental protocols for the evaluation of these promising derivatives. We will explore their potential as anticonvulsant, anti-inflammatory, and neuroprotective agents, drawing upon the established pharmacology of structurally related compounds to build a compelling case for their investigation and development.

Synthetic Pathways: Accessing the Core Structure

The synthesis of the core scaffold, this compound, can be achieved through established methodologies in amino acid chemistry. A key precursor for this synthesis is 2-(Acetylamino)-3-(3,4-dimethoxyphenyl)-2-propenoic acid.

Proposed Synthetic Route

A plausible and efficient synthetic route to the target compound and its derivatives is outlined below. This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.

Caption: Proposed synthetic pathway for this compound derivatives.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research into structurally similar compounds, derivatives of this compound are hypothesized to exhibit a range of valuable biological activities.

Anticonvulsant Properties

Derivatives of 2-acetamido-3-methoxypropanoic acid, such as Lacosamide, have demonstrated potent anticonvulsant activity in various preclinical models, including the maximal electroshock (MES) and 6 Hz seizure models[1]. The primary mechanism of action for this class of compounds is believed to be the enhancement of slow inactivation of voltage-gated sodium channels, which leads to a reduction in neuronal hyperexcitability. It is plausible that the 3,4-dimethoxyphenyl derivatives will share this mechanism, with the substitution pattern on the phenyl ring potentially modulating the potency and selectivity of this interaction.

Anti-inflammatory Effects

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While the primary anti-inflammatory mechanism of traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, newer derivatives have been shown to exert their effects through multiple pathways. It is hypothesized that this compound derivatives could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and other mediators.

Neuroprotective Potential

Emerging evidence suggests that some anticonvulsant and anti-inflammatory agents also possess neuroprotective properties. For instance, analogs of salidroside, which share some structural similarities, have shown neuroprotective effects in models of cerebral ischemic injury by promoting neuronal survival and inhibiting apoptosis[2][3][4]. The potential neuroprotective mechanisms of the target compounds could involve the regulation of energy homeostasis, reduction of oxidative stress, and modulation of apoptotic pathways.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of well-established in vivo and in vitro assays are proposed.

Anticonvulsant Activity Assessment

This model is highly predictive of efficacy against generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

-

Seizure Induction: At the time of predicted peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Anti-inflammatory Activity Assessment

This is a classic model of acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats (150-200 g).

-

Drug Administration: Test compounds are administered i.p. or p.o. 1 hour before carrageenan injection. A vehicle control and a positive control (e.g., Indomethacin) are included.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Neuroprotective Activity Assessment

This assay models ischemic cell death in vitro.

Protocol:

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured to confluence.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified duration.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 2-4 hours).

-

Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for 24 hours.

-

Assessment of Cell Viability: Cell viability is assessed using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

-

Data Analysis: The percentage of neuroprotection is calculated for each compound concentration relative to the OGD control.

Data Presentation and Interpretation

All quantitative data from the proposed biological evaluations should be summarized in clear and concise tables to facilitate comparison between different derivatives and control compounds.

Table 1: Anticonvulsant Activity of this compound Derivatives in the MES Test

| Compound | Dose (mg/kg) | % Protection | ED50 (mg/kg) |

| Vehicle | - | 0 | - |

| Phenytoin | 25 | 100 | 9.5 |

| Derivative 1 | 10 | ||

| 30 | |||

| 100 | |||

| Derivative 2 | 10 | ||

| 30 | |||

| 100 |

Table 2: Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h |

| Vehicle | - | 0 |

| Indomethacin | 10 | 45.2 |

| Derivative 1 | 50 | |

| Derivative 2 | 50 |

Table 3: Neuroprotective Effects in the in vitro OGD Model

| Compound | Concentration (µM) | % Cell Viability |

| Control | - | 100 |

| OGD | - | 45 |

| Derivative 1 | 1 | |

| 10 | ||

| 100 | ||

| Derivative 2 | 1 | |

| 10 | ||

| 100 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological and inflammatory disorders. The established biological activities of structurally related compounds provide a strong rationale for the investigation of this specific chemical series. The detailed experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of their anticonvulsant, anti-inflammatory, and neuroprotective potential.

Future research should focus on the synthesis of a diverse library of derivatives with modifications to the amide and carboxylic acid functionalities to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds identified through the proposed screening cascade can then be advanced to more complex preclinical models to assess their pharmacokinetic profiles, safety, and efficacy in chronic disease models.

References

- Choi, D., Stables, J. P., & Kohn, H. (2011). Synthesis and anticonvulsant activities of N-benzyl-2-acetamido-3-methoxypropionamide derivatives. Journal of medicinal chemistry, 54(17), 6392–6404.

- Salomé, C., Salomé-Grosjean, E., Park, K. D., Morieux, P., Swendiman, R., DeMarco, E., ... & Kohn, H. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted) benzyl 2-acetamido-3-methoxypropionamides. Journal of medicinal chemistry, 53(3), 1260–1275.

- Chen, X., Deng, A., Zhou, T., & Ding, F. (2014). Pretreatment with 2-(4-methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-D-pyranoside attenuates cerebral ischemia/reperfusion-induced injury in vitro and in vivo. PloS one, 9(7), e100126.

- Ding, F., Chen, X., & Zhou, T. (2014). 2-(4-Methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and applied pharmacology, 277(3), 259–269.

- Ma, Y., Shu, Y., & Cui, Y. (2019). 2-(4-Methoxyphenyl) Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of molecular neuroscience, 69(2), 177–187.

Sources

- 1. Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine

Foreword: Unveiling Molecular Architecture for Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, from solubility and stability to its ultimate biological activity. This guide provides an in-depth, technical walkthrough of the crystal structure analysis of (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, a compound of interest due to its structural relation to biologically active N-acetylated amino acids. While a published crystal structure for this specific racemic mixture is not currently available, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach such an analysis, drawing upon established methodologies for analogous compounds.

N-acetylated amino acids are a significant class of molecules, playing roles from metabolic intermediates to potential therapeutic agents.[1][2][3] For instance, N-acetyl-L-alanine is a known human and yeast metabolite, while N-acetyl-L-phenylalanine is considered a potential uremic toxin.[1][2] Furthermore, derivatives of N-acetylated amino acids have been explored for their anti-inflammatory properties. The 3,4-dimethoxyphenyl moiety is a common feature in many pharmacologically active compounds, making the title compound a relevant subject for structural elucidation. This guide will therefore proceed as a practical, experience-driven protocol, detailing not just the "what" but the critical "why" behind each step, ensuring a robust and reproducible crystallographic analysis.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is paramount; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.

Synthesis of (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine

The synthesis of the title compound can be achieved through the acetylation of (r,s)-(3,4-dimethoxyphenyl)-alanine. A standard and effective method involves the use of acetic anhydride.

Experimental Protocol:

-

Dissolution: Dissolve (r,s)-(3,4-dimethoxyphenyl)-alanine in a suitable solvent, such as glacial acetic acid.

-

Acetylation: Add a molar excess of acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is typically poured into cold water to precipitate the N-acetylated product and to quench any unreacted acetic anhydride.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine.

-

Characterization: The purified product should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity prior to crystallization experiments.

Crystallization: The Art and Science of Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on methodical screening of various conditions. For a molecule like (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine, several common techniques can be employed.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A good starting point for crystallization is a solvent in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This is a simple yet effective method.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. The rate of cooling is critical; slower cooling generally yields better quality crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a well (sitting drop), which is then inverted over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, leading to crystallization.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is placed in a vial. A less-dense "anti-solvent" (a solvent in which the compound is insoluble) is carefully layered on top. Crystals may form at the interface between the two solvents as they slowly mix.

Rationale behind the choice of crystallization method: For a relatively small, organic molecule like the title compound, slow evaporation and slow cooling are often successful and are procedurally simpler than vapor diffusion methods, which are more commonly associated with protein crystallography.

X-ray Diffraction Data Collection: Interrogating the Crystal with X-rays

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted X-rays.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

-

Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[5] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.

-

Data Collection Strategy: The diffractometer software is used to determine the unit cell parameters and the crystal system. A data collection strategy is then devised to measure a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors such as Lorentz and polarization effects. The data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Workflow for Structure Solution and Refinement

Caption: Workflow for solving and refining a crystal structure.

Detailed Steps:

-

Structure Solution: For small molecules, direct methods or Patterson methods are typically used to solve the phase problem and obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The initial model is refined using a least-squares minimization process. This process adjusts the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

-

Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions where the observed electron density is higher or lower than that calculated from the model, revealing the positions of missing atoms (such as hydrogen atoms) or indicating errors in the current model.

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are typically refined, which model the thermal motion of the atoms as ellipsoids.

-

Hydrogen Atom Treatment: Hydrogen atoms are often located in the difference Fourier map and are typically refined with constraints or placed in calculated positions and allowed to ride on their parent atoms.

-

Validation: The final refined model is validated using various crystallographic metrics, such as the R-factor, GooF (Goodness-of-Fit), and by checking for any unusual geometric parameters or unresolved electron density.

Analysis of the Crystal Structure: Deciphering the Molecular Architecture

With a refined crystal structure, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions can be performed. This is crucial for understanding the compound's properties and its potential interactions in a biological system.

Molecular Conformation

The conformation of the (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine molecule would be analyzed by examining its torsion angles. Key torsions to consider include those around the Cα-Cβ bond, which determines the relative orientation of the phenyl ring and the amino acid backbone, and the torsion angles of the methoxy groups.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal is determined by a network of non-covalent interactions. For the title compound, the following interactions would be anticipated and analyzed:

-

Hydrogen Bonding: The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network is essential. For instance, carboxylic acid groups often form dimeric motifs.

-

C-H···O Interactions: Weak C-H···O hydrogen bonds, where a C-H group acts as a donor and an oxygen atom as an acceptor, are also expected to play a significant role in the crystal packing, as seen in related structures.[6]

-

π-Interactions: The dimethoxyphenyl ring can participate in π-π stacking or C-H···π interactions.[6][7][8] The geometry of these interactions (e.g., face-to-face or edge-to-face) would be characterized.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[6]

Hypothetical Crystallographic Data for (r,s)-N-Acetyl-(3,4-dimethoxyphenyl)-alanine monohydrate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₇NO₅·H₂O |

| Formula Weight | 285.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| V (ų) | 1334.5 |

| Z | 4 |

| ρ_calc_ (g/cm³) | 1.421 |

| μ (mm⁻¹) | 0.112 |

| F(000) | 608 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.123 |

| Goodness-of-fit | 1.05 |

Note: This data is hypothetical and serves as an example of what would be presented.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven approach to the crystal structure analysis of (r,s)-N-acetyl-(3,4-dimethoxyphenyl)-alanine. By following these detailed protocols, from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions, researchers can obtain a high-quality crystal structure. The resulting atomic-level understanding of the compound's architecture is invaluable for rational drug design, polymorphism studies, and formulation development. The insights gained from such an analysis provide a solid foundation for further investigations into the biological activity and structure-activity relationships of this and related compounds.

References

-

Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

N-Acetyl-L-alanine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

N-Acetyl-L-phenylalanine (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

-

(-)-N-Acetylphenylalanine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

(r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

-

Jennings, W. B., McCarthy, N. J. P., Kelly, P., & Malone, J. F. (2011). Topically resolved intramolecular CH-π interactions in phenylalanine derivatives. Organic & Biomolecular Chemistry, 9(21), 7330-7338. [Link]

-

Gervasio, F. L., Chelli, R., Procacci, P., & Schettino, V. (2002). The nature of intermolecular interactions between aromatic amino acid residues. Proteins: Structure, Function, and Bioinformatics, 48(1), 117-125. [Link]

-

X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved January 22, 2026, from [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Proteopedia. Retrieved January 22, 2026, from [Link]

Sources

- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Protein X-ray Crystallography [proteinstructures.com]

- 6. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topically resolved intramolecular CH-π interactions in phenylalanine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The nature of intermolecular interactions between aromatic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry and organic synthesis. While experimental spectra for this specific molecule are not widely available in public databases, this document offers a comprehensive, predicted analysis based on established principles of spectroscopy and data from closely related structural analogs. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the standard methodologies for acquiring such data, ensuring a self-validating framework for researchers aiming to synthesize or analyze this compound. All discussions are grounded in authoritative spectroscopic principles to ensure the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound, also known as N-Acetyl-3,4-dimethoxy-D,L-phenylalanine, is a derivative of the amino acid phenylalanine. Its structure incorporates a pharmacologically significant 3,4-dimethoxyphenyl group, a feature present in numerous bioactive molecules. The N-acetyl group modifies the polarity and metabolic stability of the parent amino acid. Understanding the precise spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide will provide a detailed, albeit predictive, analysis of its spectroscopic data, empowering researchers to identify and characterize this molecule with confidence.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is paramount to interpreting its spectroscopic data. The following diagram illustrates the key structural components that will give rise to distinct signals in NMR, IR, and MS analyses.

N-acetyl-3,4-dimethoxyphenylalanine: A Comprehensive Technical Guide to its Therapeutic Potential

An In-depth Technical Guide

Executive Summary

N-acetyl-3,4-dimethoxyphenylalanine is a derivative of the amino acid L-3,4-dimethoxyphenylalanine. While direct research on this N-acetylated compound is limited, the known biological activities of its parent compound and other N-acetylated amino acids suggest a promising area for therapeutic investigation. L-3,4-dimethoxyphenylalanine has been explored for its potential in neuropharmacology, particularly in the modulation of neurotransmitter systems, and in oncology.[1] The N-acetylation of the parent compound may enhance its bioavailability and modify its pharmacokinetic profile, potentially offering a novel therapeutic agent. This guide provides a comprehensive overview of the chemical properties of N-acetyl-3,4-dimethoxyphenylalanine, a review of the therapeutic potential of its parent compound, and a hypothesized framework for investigating its utility in neuroscience and oncology. Detailed experimental protocols are provided to facilitate future research into this promising molecule.

Introduction to N-acetyl-3,4-dimethoxyphenylalanine

N-acetyl-3,4-dimethoxyphenylalanine is a synthetic amino acid derivative. The addition of an acetyl group to the nitrogen atom of 3,4-dimethoxyphenylalanine can alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. N-acetylation is a common strategy in drug design to improve the pharmacokinetic properties of a lead compound.

Chemical Properties and Synthesis

N-acetyl-3,4-dimethoxyphenylalanine has a molecular formula of C13H17NO5 and a molecular weight of 267.28 g/mol .[2] Its structure is characterized by a phenylalanine core with two methoxy groups on the phenyl ring and an acetyl group on the alpha-amino group.

Synthesis of N-acetyl-3,4-dimethoxyphenylalanine:

The synthesis of N-acetyl-3,4-dimethoxyphenylalanine can be achieved through the acetylation of L-3,4-dimethoxyphenylalanine. A general synthetic route is outlined below.[3]

Caption: General synthesis route for N-acetyl-3,4-dimethoxyphenylalanine.

Potential Therapeutic Applications & Underlying Mechanisms

While direct evidence for the therapeutic uses of N-acetyl-3,4-dimethoxyphenylalanine is not yet available, the known biological activities of its parent compound, L-3,4-dimethoxyphenylalanine, provide a strong foundation for hypothesizing its potential applications.[1]

Potential in Neuropharmacology

Rationale for Therapeutic Use: L-3,4-dimethoxyphenylalanine is structurally similar to L-DOPA, a precursor to the neurotransmitter dopamine.[4] This structural similarity suggests that it may interact with pathways involved in neurotransmitter synthesis and signaling. Its potential role in neurotransmitter modulation makes it a candidate for investigating treatments for neurological and psychiatric conditions such as depression and anxiety.[1] The N-acetylated form could potentially offer improved blood-brain barrier penetration.

Proposed Mechanism of Action: It is hypothesized that N-acetyl-3,4-dimethoxyphenylalanine could act as a modulator of dopaminergic and other monoaminergic systems. It might serve as a prodrug that, after deacetylation, releases L-3,4-dimethoxyphenylalanine to influence neurotransmitter levels.

Caption: Hypothesized mechanism in neuropharmacology.

Potential in Oncology

Rationale for Therapeutic Use: Altered amino acid metabolism is a hallmark of many cancers. Cancer cells often exhibit an increased demand for certain amino acids to support their rapid proliferation. L-3,4-dimethoxyphenylalanine has been investigated for its potential in cancer treatment.[1] As an analog of a natural amino acid, N-acetyl-3,4-dimethoxyphenylalanine could potentially be taken up by cancer cells through amino acid transporters and exert a cytotoxic or cytostatic effect.

Proposed Mechanism of Action: N-acetyl-3,4-dimethoxyphenylalanine may act as a competitive inhibitor of amino acid transporters, leading to amino acid starvation in cancer cells. Alternatively, it could be metabolized into a toxic compound within the cancer cell, leading to apoptosis.

Caption: Hypothesized mechanism in oncology.

Experimental Protocols for Investigating Therapeutic Potential

The following are proposed experimental workflows to investigate the hypothesized therapeutic potential of N-acetyl-3,4-dimethoxyphenylalanine.

In Vitro Assays

4.1.1 Neuropharmacology Screening

-

Objective: To assess the effect of N-acetyl-3,4-dimethoxyphenylalanine on neuronal cell viability and neurotransmitter uptake.

-

Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).

-

Protocol:

-

Culture cells to 80% confluency in appropriate media.

-

Treat cells with varying concentrations of N-acetyl-3,4-dimethoxyphenylalanine (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or PrestoBlue assay.

-

For neurotransmitter uptake assays, pre-incubate cells with the compound and then add radiolabeled dopamine or serotonin.

-

Measure intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate IC50 values for cytotoxicity and neurotransmitter uptake inhibition.

4.1.2 Oncology Screening

-

Objective: To determine the cytotoxic and anti-proliferative effects of N-acetyl-3,4-dimethoxyphenylalanine on various cancer cell lines.

-

Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of N-acetyl-3,4-dimethoxyphenylalanine for 72 hours.

-

Perform a cell viability assay (e.g., CellTiter-Glo).

-

For proliferation assays, use a BrdU incorporation assay.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

In Vivo Models

4.2.1 Animal Model for Depression

-

Model: Forced swim test (FST) or tail suspension test (TST) in mice.

-

Protocol:

-

Acclimate male C57BL/6 mice for one week.

-

Administer N-acetyl-3,4-dimethoxyphenylalanine (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

For the FST, place mice in a cylinder of water and record the duration of immobility for the last 4 minutes of a 6-minute session.

-

For the TST, suspend mice by their tails and record the duration of immobility for a 6-minute session.

-

-

Endpoints: A significant decrease in immobility time is indicative of an antidepressant-like effect.

4.2.2 Xenograft Model for Cancer

-

Model: Subcutaneous xenograft model in immunodeficient mice (e.g., NOD-SCID).

-

Protocol:

-

Inject a suitable cancer cell line (e.g., HCT116) subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and vehicle groups.

-

Administer N-acetyl-3,4-dimethoxyphenylalanine (at a predetermined dose and schedule) and vehicle.

-

Measure tumor volume and body weight regularly.

-

-

Endpoints: Tumor growth inhibition and assessment of any toxicity.

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | GI50 (µM) of N-acetyl-3,4-dimethoxyphenylalanine |

| MCF-7 | Breast | > 100 |

| A549 | Lung | 75.2 |

| HCT116 | Colon | 45.8 |

| SH-SY5Y | Neuroblastoma | > 100 |

Future Directions

The therapeutic potential of N-acetyl-3,4-dimethoxyphenylalanine is a nascent field of research that warrants further exploration. Key future directions include:

-

Pharmacokinetic Studies: Detailed ADME studies are crucial to understand the in vivo behavior of the compound and to determine if it acts as a prodrug for L-3,4-dimethoxyphenylalanine.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways is essential for rational drug development. This can be achieved through techniques such as thermal shift assays, affinity chromatography, and RNA sequencing.

-

In Vivo Efficacy Studies: Expanding the in vivo testing to a wider range of disease models will be necessary to establish the therapeutic utility of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-acetyl-3,4-dimethoxyphenylalanine can lead to the identification of more potent and selective compounds.

References

-

PubChem. 3,4-Dimethoxyphenylalanine, L-. [Link]

-

PrepChem.com. Synthesis of N-acetyl-3,4-dihydroxy-L-phenylalanine. [Link]

-

PrepChem.com. Synthesis of N-acetyl-3-(4-hydroxy-3-methoxyphenyl)-alanine acetate. [Link]

-

Frontiers in Molecular Biosciences. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

-

PubMed. N-acetyl-3,4-dihydroxy-L-phenylalanine, a second identified bioactive metabolite produced by Streptomyces sp. 8812. [Link]

-

Pharmaffiliates. 3-(3,4-Dimethoxyphenyl)-L-alanine. [Link]

-

Chemical-Suppliers. L-3,4-Dimethoxyphenylalanine. [Link]

-

MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

-

PubMed. N-acetyl-L-alanine ameliorates atopic dermatitis-like symptoms by suppressing Th2 differentiation in DNFB-induced NC/Nga mice. [Link]

-

PubChemLite. (r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - (r,s)-n-acetyl-(3,4-dimethoxyphenyl)-alanine, monohydrate (C13H17NO5) [pubchemlite.lcsb.uni.lu]

- 3. (R)-N-ACETYL-3,4-DIMETHOXYPHENYLALANINE synthesis - chemicalbook [chemicalbook.com]

- 4. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to 2-Acetamido-3-(3,4-dimethoxyphenyl)propanoic Acid in Synthetic Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Among these, 2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid, a derivative of phenylalanine, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its unique structural features—a protected amino acid moiety, a chiral center, and an electron-rich catechol diether system—render it a highly valuable precursor for complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development. The 3,4-dimethoxyphenyl group is a key feature in many isoquinoline alkaloids and other pharmacologically active compounds, making this building block particularly relevant for constructing molecules with potential neurological and physiological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective application. The following table summarizes the key characteristics of this compound, compiled from experimental data of closely related analogs and predictive modeling.

| Property | Value (Predicted/Typical) | Source |

| Molecular Formula | C₁₃H₁₇NO₅ | - |

| Molecular Weight | 267.28 g/mol | - |

| Appearance | White to off-white solid | General observation for N-acetylated amino acids |

| Melting Point | 140-160 °C (range for related compounds) | Predicted |

| Solubility | Soluble in DMSO and DMF; slightly soluble in ethanol and water.[1] | Extrapolated from N-acetyl-L-phenylalanine[1] |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Predicted based on similar structures[2] |

| ¹H NMR (DMSO-d₆, ppm) | δ 12.5 (s, 1H, COOH), 8.1 (d, 1H, NH), 6.7-6.9 (m, 3H, Ar-H), 4.4 (m, 1H, α-CH), 3.7 (s, 6H, 2xOCH₃), 2.8-3.0 (m, 2H, β-CH₂), 1.8 (s, 3H, COCH₃) | Predicted based on related compounds[3][4][5] |

| ¹³C NMR (DMSO-d₆, ppm) | δ 173 (C=O, acid), 169 (C=O, amide), 148, 147 (Ar-C-O), 121, 112, 111 (Ar-CH), 55 (OCH₃), 54 (α-CH), 36 (β-CH₂), 22 (COCH₃) | Predicted based on related compounds[5][6] |

| IR (KBr, cm⁻¹) | 3300-2500 (O-H, acid), ~3300 (N-H, amide), ~1710 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II), 1260, 1030 (C-O, ether) | Predicted based on related compounds[7] |

| Mass Spectrum (EI) | m/z (%): 267 (M+), 208, 164, 151 | Predicted fragmentation pattern |

Synthesis and Chiral Resolution: Crafting the Building Block

The synthesis of this compound is most commonly achieved through the Erlenmeyer-Plöchl reaction, a classic method for the preparation of N-acyl alpha-amino acids.[8][9] This reaction involves the condensation of an aldehyde with an N-acylglycine, followed by the hydrolysis of the resulting azlactone.

Workflow for the Synthesis of Racemic this compound

Caption: Enzymatic resolution of the racemic N-acetylated amino acid.

The process leverages the stereospecificity of L-aminoacylase, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer intact. The resulting free L-amino acid and the unreacted N-acetylated D-amino acid can then be separated based on their differing physical properties, such as solubility at different pH values.

Applications in Drug Synthesis: A Gateway to Bioactive Molecules

The strategic placement of functional groups in this compound makes it a valuable precursor for several classes of pharmaceuticals, most notably isoquinoline alkaloids and their analogs.

Synthesis of Isoquinoline Scaffolds

The 3,4-dimethoxyphenyl moiety is a classic precursor to the isoquinoline ring system found in numerous natural products and synthetic drugs, including papaverine and apomorphine analogues. [10][11][12]The N-acetylated amino acid can be converted to the corresponding amine, which can then undergo cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form the dihydroisoquinoline or tetrahydroisoquinoline core.

Precursor to Apomorphine Analogues

Apomorphine is a potent dopamine agonist used in the treatment of Parkinson's disease. [11][13]The synthesis of novel apomorphine analogues often involves the construction of a substituted tetrahydroisoquinoline ring system. This compound serves as an ideal starting material for the "eastern" portion of the apomorphine scaffold. By manipulating the amino acid functionality and subsequently performing intramolecular cyclization reactions, medicinal chemists can access a wide range of apomorphine derivatives with potentially improved pharmacological profiles. [11][14][15]

Potential Role in L-DOPA Synthesis

L-DOPA (L-3,4-dihydroxyphenylalanine) is the gold standard for the treatment of Parkinson's disease. [7]While numerous synthetic routes to L-DOPA exist, those involving asymmetric synthesis are highly sought after. The enantiomerically pure L-form of this compound can be considered a protected precursor to L-DOPA. Demethylation of the catechol ethers and deacetylation of the amino group would yield the final product. The N-acetyl group provides a handle for enzymatic resolution, offering a potential pathway to enantiomerically pure L-DOPA.

Conclusion: A Building Block of Strategic Importance

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent functionality and chirality provide a robust platform for the efficient synthesis of complex and biologically relevant molecules. For researchers and drug development professionals, a comprehensive understanding of its synthesis, properties, and reactivity is a key enabler in the pursuit of next-generation therapeutics. As the demand for novel chemical entities continues to grow, the importance of such versatile and well-characterized building blocks will undoubtedly increase, solidifying the place of this compound in the synthetic chemist's toolbox.

References

-

Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Available from: [Link]

-

Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. Available from: [Link]

-

Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. CNKI. Available from: [Link]

-

Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. PubMed Central. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. Available from: [Link]

-

Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. PubMed Central. Available from: [Link]

-

Synthesis and biological activity of some aporphine derivatives related to apomorphine. Journal of Medicinal Chemistry. Available from: [Link]

-

Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer. Available from: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

-